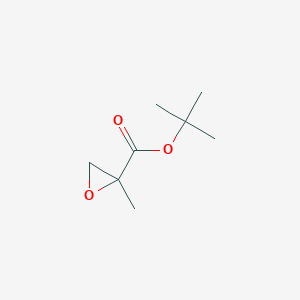
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable in synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including benzyl groups.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
化学反応の分析
Types of Reactions
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Its potential as a pharmacophore has been explored in the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and materials with specific properties
作用機序
The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its reactive azetidine ring. The strained ring structure allows it to participate in ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and inhibit specific enzymes.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
β-Lactams: Four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Uniqueness
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and dimethylamino groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
benzyl 3-[2-(dimethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)9-8-14-10-17(11-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
InChIキー |
WWPFLFASOFHFSB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















